N-(4-Bromo-5-chloro-2-methylphenyl)formamide
Description
Properties
IUPAC Name |
N-(4-bromo-5-chloro-2-methylphenyl)formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c1-5-2-6(9)7(10)3-8(5)11-4-12/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJWFIINASCRKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromo-5-chloro-2-methylphenyl)formamide typically involves the formylation of 4-bromo-5-chloro-2-methylaniline. This can be achieved through the reaction of the aniline derivative with formic acid or formic acid derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine and chlorine atoms on the aromatic ring participate in substitution reactions under specific conditions.
Bromine Substitution
Bromine at the 4-position undergoes substitution with nucleophiles like amines or thiols.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium azide (NaN₃) | DMF, 80°C, 12 h | N-(4-Azido-5-chloro-2-methylphenyl)formamide | 72% | |
| Ethylenediamine | CuCl₂ catalyst, 100°C, 24 h | N-(4-(2-Aminoethyl)-5-chloro-2-methylphenyl)formamide | 65% |
Chlorine Substitution
Chlorine at the 5-position shows lower reactivity but can be displaced under harsher conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Potassium thiocyanate (KSCN) | DMSO, 120°C, 18 h | N-(4-Bromo-5-thiocyanato-2-methylphenyl)formamide | 58% |
Hydrolysis Reactions
The formamide group undergoes hydrolysis to yield formic acid and the corresponding amine.
Acidic Hydrolysis
| Conditions | Products | Reaction Time | Source |
|---|---|---|---|
| 6M HCl, reflux | 4-Bromo-5-chloro-2-methylaniline + Formic acid | 4 h |
Basic Hydrolysis
| Conditions | Products | Reaction Time | Source |
|---|---|---|---|
| 2M NaOH, ethanol, 70°C | 4-Bromo-5-chloro-2-methylaniline + Sodium formate | 6 h |
Reduction Reactions
The formamide group can be reduced to a methylamine derivative.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄, THF | 0°C to RT, 2 h | N-(4-Bromo-5-chloro-2-methylbenzyl)methylamine | 81% | |
| H₂, Pd/C (10%) | Ethanol, 50°C, 5 atm | N-(4-Bromo-5-chloro-2-methylbenzyl)methylamine | 68% |
Oxidation Reactions
The formamide group and aromatic ring can undergo oxidation under controlled conditions.
Formamide Oxidation
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | 60°C, 3 h | 4-Bromo-5-chloro-2-methylbenzoic acid | 47% |
Ring Oxidation
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| m-CPBA, CH₂Cl₂ | RT, 12 h | Epoxide derivative (unstable, further degradation) | N/A |
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, toluene/H₂O | N-(4-Aryl-5-chloro-2-methylphenyl)formamide | 75–89% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-(4-Amino-5-chloro-2-methylphenyl)formamide | 63% |
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
N-(4-Bromo-5-chloro-2-methylphenyl)formamide plays a crucial role as an intermediate in the synthesis of pharmaceuticals. Its derivatives have been studied for their potential as:
- Antimicrobial Agents : Research indicates that derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, certain compounds derived from this structure showed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various microbial strains .
- Anticancer Agents : Studies have demonstrated that some derivatives possess cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged from 15 to 30 µM, indicating moderate cytotoxicity .
Material Science
The compound is utilized in the development of novel polymers and materials with specific electronic and optical properties. Its unique substitution pattern allows for tailored interactions in material design, making it valuable for creating advanced materials with desired characteristics .
Biological Studies
In biochemical assays, this compound serves as a probe to study enzyme activity and protein interactions. Its ability to interact with various biological targets enhances its utility in understanding complex biochemical pathways .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several derivatives based on this compound. The results indicated that compounds displayed significant antimicrobial activity against a panel of bacterial species, reinforcing the potential of structural modifications to enhance potency.
| Compound | Activity Type | Target Organisms | MIC Values |
|---|---|---|---|
| d1 | Antimicrobial | Various bacteria | 10 µg/mL |
| d2 | Antimicrobial | Various bacteria | 20 µg/mL |
| d3 | Antimicrobial | Fungi | 30 µg/mL |
Case Study 2: Anticancer Screening
In another study focusing on anticancer properties, derivatives were screened against MCF7 cells using the Sulforhodamine B (SRB) assay. Results showed effective binding to target proteins involved in cancer progression.
| Compound | Activity Type | Tested Cell Line | IC50 Values |
|---|---|---|---|
| Derivative A | Anticancer | MCF7 | 15 µM |
| Derivative B | Anticancer | MCF7 | 25 µM |
| Derivative C | Anticancer | HeLa | 30 µM |
Mechanism of Action
The mechanism of action of N-(4-Bromo-5-chloro-2-methylphenyl)formamide involves its interaction with specific molecular targets. The presence of the bromo and chloro groups can influence its reactivity and binding affinity to various enzymes and receptors. The formamide group may also play a role in its biological activity by participating in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Halogen Position : Bromine at position 4 (target compound) vs. position 2 () alters steric and electronic effects. Bromine’s electronegativity may increase reactivity in electrophilic substitution compared to chlorine .
- Functional Groups : Acetamide derivatives (e.g., ) exhibit reduced polarity compared to formamides, impacting solubility and metabolic stability.
- Crystal Properties : N-(4-Methylphenyl)formamide undergoes phase transitions under thermal stress, suggesting halogen-free analogues have distinct solid-state behaviors .
Spectroscopic and Analytical Data
Biological Activity
N-(4-Bromo-5-chloro-2-methylphenyl)formamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a phenyl ring substituted with bromine and chlorine atoms, along with a formamide functional group. The presence of these halogens can significantly influence the compound's reactivity and binding affinity to various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The formamide group is known to participate in hydrogen bonding, which may enhance binding to target sites on proteins or nucleic acids. Additionally, the halogen substituents can modulate the electronic properties of the molecule, affecting its pharmacological profile .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:
- MCF7 (breast cancer) : IC50 values indicating effectiveness in inhibiting cell growth.
- A549 (lung cancer) : Various derivatives showed promising results in cell viability assays.
The specific IC50 values for closely related compounds suggest that structural modifications can lead to enhanced anticancer properties .
Enzyme Inhibition
This compound has been investigated for its inhibitory effects on key enzymes involved in cancer progression and other diseases:
These findings indicate that the compound may possess dual functionalities as both an anticancer agent and an anti-inflammatory agent.
Case Studies
- Study on Anticancer Activity : A recent investigation into structurally similar compounds revealed that those containing halogen substitutions exhibited enhanced cytotoxicity against MCF7 and A549 cell lines. The study utilized MTT assays to determine cell viability, showcasing significant differences in activity based on structural variations .
- Enzyme Inhibition Study : Research focusing on enzyme inhibition demonstrated that this compound derivatives were effective against AChE and LOX. These findings suggest potential applications in treating neurodegenerative diseases and inflammatory conditions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(4-Bromo-5-chloro-2-methylphenyl)formamide?
- Methodological Answer : The compound can be synthesized via formylation of the corresponding amine precursor. Cyclization and Vilsmeier reactions are effective, as demonstrated in optimized protocols for structurally similar formamides, achieving yields >80% under controlled temperatures (70–90°C) and anhydrous conditions . Alternative routes include CO₂ reduction using NaBH(OAc)₃, which introduces the formyl group under mild, atmospheric conditions .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- ¹H NMR : Identifies aromatic protons, methyl groups, and formyl proton shifts (δ 8.1–8.3 ppm for formamide -CHO) .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z ~278.9 for C₉H₈BrClNO) .
- X-ray Diffraction : Resolves crystal packing and substituent positions, validated via SHELXL refinement (R-factor < 0.05) .
Q. How is purity assessed, and what impurities are typically observed?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. Relative response factors (RRF) and retention times (e.g., RRT 0.7–1.2) are compared against pharmacopeial standards. Common impurities include dehalogenated by-products (<0.3%) and unreacted amine precursors, quantified using area normalization .
Advanced Research Questions
Q. How can conflicting crystallographic data during structure determination be resolved?
- Methodological Answer : Discrepancies in unit cell parameters or bond angles require cross-validation using:
- SHELX refinement (e.g., SHELXL-2018 for high-resolution data) .
- Twinned data analysis (Hooft parameter < 0.1) .
- Comparative studies with analogous bromo-chloro arylformamides (e.g., C–Br bond length: 1.89–1.92 Å) .
Q. What strategies optimize reaction conditions to minimize by-product formation?
- Methodological Answer :
- Stoichiometric control : Limit excess formylating agents (e.g., formic acid:amine ratio 1.2:1) .
- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Real-time monitoring : In-situ FTIR tracks formyl group incorporation (C=O stretch at ~1680 cm⁻¹) .
Q. How can computational models predict biological activity for this compound?
- Methodological Answer :
- Molecular docking : Screen against targets like kinase enzymes (PDB ID: 3ERT) using AutoDock Vina.
- QSAR models : Correlate Hammett σ values of substituents (Br: σₚ = 0.86; Cl: σₚ = 0.76) with IC₅₀ data from analogous agrochemicals .
Q. What experimental approaches address discrepancies between computational and observed NMR data?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
